5-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S3/c1-28-16-5-7-17(8-6-16)31(26,27)23-12-2-3-14-13-15(4-9-18(14)23)22-30(24,25)20-11-10-19(21)29-20/h4-11,13,22H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNCATAVDIRMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been shown to targetFactor Xa , a vitamin K-dependent glycoprotein that plays a crucial role in the blood clotting process.
Pharmacokinetics
Similar compounds are known to undergo various transformations in the body, includingnucleophilic displacement . These transformations can affect the compound’s bioavailability and its ability to reach its target.
Biological Activity
5-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and a tetrahydroquinoline structure. Its molecular formula is C19H20ClN3O4S3, with a molecular weight of approximately 463.01 g/mol. The presence of the sulfonamide moiety is significant as it often correlates with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O4S3 |
| Molecular Weight | 463.01 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Antibacterial Activity
Research indicates that compounds with sulfonamide groups exhibit notable antibacterial properties. The mechanism typically involves the inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division. In vitro studies have shown that related compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
Anticancer Properties
Studies have suggested that this compound may exhibit anticancer activity through multiple pathways:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G1/S checkpoint, thereby inhibiting cancer cell proliferation.
Enzyme Inhibition
This compound also shows potential as an enzyme inhibitor. For instance, it may inhibit carbonic anhydrase and other enzymes involved in tumor progression and metastasis. Such actions could contribute to its anticancer properties.
Hypoglycemic Activity
Some studies have reported that sulfonamide derivatives possess hypoglycemic effects. This activity is thought to arise from improved insulin sensitivity and enhanced glucose uptake in peripheral tissues.
Study 1: Antibacterial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, derivatives similar to the target compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting effective antibacterial activity .
Study 2: Anticancer Mechanism Elucidation
A research paper explored the anticancer mechanisms of related sulfonamide compounds. The study demonstrated that these compounds could induce apoptosis in human cancer cell lines through mitochondrial pathways .
Study 3: Enzyme Interaction Studies
Docking studies conducted on related compounds revealed strong binding affinities to key enzymes involved in cancer metabolism. These findings support the hypothesis that this compound may act as a potent enzyme inhibitor .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on modifications to the thiophene sulfonamide core or the tetrahydroquinoline substituents. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations:
Thiophene Substituents: The chlorine atom in the target compound (electron-withdrawing) may enhance binding affinity compared to the methyl group in the analog from (electron-donating).
Tetrahydroquinoline Modifications: The 4-methoxybenzenesulfonyl group in the target compound likely offers better metabolic stability than the 2-oxo group in ’s analog, which could be prone to oxidation.
Triazole vs. Tetrahydroquinoline Cores: The triazole-containing analog in has a rigid heterocyclic core, which might confer stronger hydrogen-bonding interactions but reduce conformational flexibility compared to tetrahydroquinoline.
Preparation Methods
Cyclocondensation of Aniline Precursors
Reaction of 4-methoxyaniline with cyclohexenone derivatives under acidic conditions (e.g., HCl or H₂SO₄) forms the tetrahydroquinoline ring. For example, heating 4-methoxyaniline with cyclohexenone at 80–100°C for 12 hours yields 6-nitro-1,2,3,4-tetrahydroquinoline, which is subsequently reduced to the amine.
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction converts nitro intermediates to amines. Iron reduction in acidic ethanol (Fe, HCl, EtOH) at reflux for 6 hours achieves >90% yield for 6-amino-1,2,3,4-tetrahydroquinoline.
Sulfonylation Reactions
N-Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
The primary amine of the tetrahydroquinoline core reacts with 4-methoxybenzenesulfonyl chloride under basic conditions. A typical procedure involves:
C-6 Sulfonylation with 5-Chlorothiophene-2-Sulfonyl Chloride
The secondary amine at the 6-position undergoes sulfonylation with 5-chlorothiophene-2-sulfonyl chloride:
-
Reacting 1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) with 5-chlorothiophene-2-sulfonyl chloride (1.1 equiv) in pyridine at 50°C for 8 hours.
-
Purification via silica gel chromatography (hexane/EtOAc 3:1) yields the target compound (60–70%).
Critical Reaction Parameters
Solvent and Base Selection
Protecting Group Strategies
The 4-methoxy group on the benzenesulfonyl moiety remains stable under acidic and basic conditions, eliminating the need for protection during synthesis.
Analytical Data and Characterization
Spectral Data
Purity and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydroquinoline formation | Cyclohexenone, HCl, 80°C | 82 | 95 |
| N-Sulfonylation | 4-MeO-PhSO₂Cl, TEA, DCM | 78 | 98 |
| C-6 Sulfonylation | 5-Cl-thiophene-SO₂Cl, pyridine | 65 | 97 |
Comparative Analysis of Synthetic Routes
Route A: Sequential Sulfonylation
Route B: One-Pot Sulfonylation
-
Attempts to react both sulfonyl chlorides simultaneously led to <30% yield due to competitive reactions at the amine sites.
Challenges and Solutions
Q & A
Q. What are the key considerations for synthesizing 5-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide in high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoline core followed by sulfonylation and functionalization. Critical steps include:
- Sulfonylation : Reacting the tetrahydroquinoline intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
- Thiophene coupling : Introducing the 5-chlorothiophene-2-sulfonamide moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimize reaction temperature (60–80°C) and solvent polarity (DMF or DMSO) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Methoxybenzenesulfonyl chloride, Et₃N, DCM | 75–85 | ≥95% |
| Thiophene coupling | 5-Chlorothiophene-2-sulfonamide, Pd(PPh₃)₄ | 60–70 | ≥90% |
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in thiophene at δ 7.1–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₀H₁₈ClN₂O₅S₂: 489.0325) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinoline ring and sulfonamide conformation .
Q. How do the electronic properties of the sulfonamide and tetrahydroquinoline moieties influence the compound's reactivity?
- Methodological Answer :
- Sulfonamide Group : The electron-withdrawing -SO₂NH₂ group stabilizes negative charge, enhancing electrophilic substitution on the thiophene ring. Use DFT calculations (e.g., Gaussian 16) to map electron density .
- Tetrahydroquinoline Core : The partially saturated ring introduces conformational rigidity, affecting binding to biological targets. Cyclic voltammetry can assess redox behavior (e.g., oxidation peaks at +0.8–1.2 V vs. Ag/AgCl) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound against specific biological targets?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with variations in substituents (e.g., replacing methoxy with ethoxy, altering chloro position on thiophene). Use parallel synthesis techniques .
- Biological Assays : Test analogs against enzyme targets (e.g., carbonic anhydrase IX) via fluorescence-based inhibition assays (IC₅₀ determination) . Correlate substituent electronegativity with activity using QSAR models (e.g., CoMFA/CoMSIA) .
Table 2 : Example SAR Data
| Derivative | Substituent Modification | IC₅₀ (nM) |
|---|---|---|
| Parent Compound | None | 12.3 |
| Methoxy → Ethoxy | Increased hydrophobicity | 8.7 |
| Chloro → Fluoro | Enhanced electron withdrawal | 6.2 |
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm results .
- Cellular Context : Account for membrane permeability differences (e.g., logP values >3 may enhance cellular uptake in MTT assays vs. cell-free systems) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., serum protein binding in cell-based assays) .
Q. What computational methods are suitable for predicting the binding modes of this compound with enzymes like carbonic anhydrase?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., sulfonamide binding to Zn²⁺ in carbonic anhydrase active site) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess hydrogen bonding with Thr199/Glu106 residues .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions (ΔG ~ -10 kcal/mol indicates strong binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
